1-(2-Bromo-3-fluorophenyl)propan-2-one
Overview
Description
1-(2-Bromo-3-fluorophenyl)propan-2-one is a chemical compound with the CAS Number: 1504797-89-0 . It has a molecular weight of 231.06 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H8BrFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3 .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 231.06 .
Scientific Research Applications
Synthesis and Intermediate Applications
The compound 1-(2-Bromo-3-fluorophenyl)propan-2-one does not directly appear in the reviewed literature. However, the synthesis of structurally related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of bromo-fluoro substituted compounds in pharmaceutical manufacturing. These compounds serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs, such as flurbiprofen. The synthesis methods developed for related compounds underscore the potential utility of this compound in similar applications, emphasizing the need for efficient, scalable synthesis methods that minimize the use of hazardous materials (Qiu et al., 2009).
Catalysis and Organic Synthesis
The role of metal cation-exchanged clay catalysts in organic synthesis provides a framework for considering the potential catalytic applications of bromo-fluoro substituted compounds. These catalysts facilitate a variety of reactions, including Friedel-Crafts alkylation and aromatic alkylation, which are central to the production of key industrial and pharmaceutical chemicals. The principles underlying these catalytic processes could be relevant for designing new catalytic applications for this compound, enhancing the efficiency of organic synthesis reactions (Tateiwa & Uemura, 1997).
Fluorophosphates and Battery Technology
The investigation of fluorophosphate cathodes for sodium-ion batteries illustrates the broader potential of fluorine-containing compounds in energy storage technologies. Although this compound is not directly used in these applications, the structural relevance and the role of fluorine in modifying electronic properties suggest that compounds with similar substitution patterns might find utility in the development of new materials for energy storage and conversion (Dacek et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(2-bromo-3-fluorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUZLUPHSRLTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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